

# G-5555 (CAS 1648863-90-4): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **G-5555** (CAS: 1648863-90-4), a potent and selective small molecule inhibitor of Group I p21-activated kinases (PAKs). This document consolidates key data on its mechanism of action, biochemical and cellular activity, pharmacokinetic properties, and its role in modulating critical signaling pathways implicated in cancer.

**Core Compound Information** 

| Property            | Value                                                                         | Reference |
|---------------------|-------------------------------------------------------------------------------|-----------|
| CAS Number          | 1648863-90-4                                                                  | [1][2]    |
| Molecular Formula   | C25H25CIN6O3                                                                  | [1]       |
| Molecular Weight    | 492.96 g/mol                                                                  | [1]       |
| Mechanism of Action | Selective inhibitor of Group I<br>p21-activated kinases (PAK1,<br>PAK2, PAK3) | [1][3]    |

## **Biochemical and Cellular Activity**

**G-5555** is a high-affinity inhibitor of Group I PAKs, demonstrating significant potency and selectivity. Its inhibitory activity has been characterized in various biochemical and cellular



assays.

Table 2.1: In Vitro Inhibitory Activity of G-5555

| Target       | Assay Type          | Value  | Reference |  |
|--------------|---------------------|--------|-----------|--|
| PAK1         | Ki                  | 3.7 nM | [1][4][5] |  |
| PAK2         | Ki                  | 11 nM  | [1][4][5] |  |
| PAK1 (pMEK)  | IC50                | 69 nM  | [2][6]    |  |
| hERG Channel | Inhibition at 10 μM | <50%   | [2][7]    |  |

## **Table 2.2: Kinase Selectivity Profile of G-5555**

**G-5555** was tested against a panel of 235 kinases and demonstrated high selectivity for Group I PAKs. Besides PAK1, PAK2, and PAK3, seven other kinases showed greater than 70% inhibition.[2][4][5][6]

| Kinase | IC50 (nM) | Reference |
|--------|-----------|-----------|
| SIK2   | 9         | [4]       |
| KHS1   | 10        | [4]       |
| PAK2   | 11        | [4]       |
| MST4   | 20        | [4]       |
| YSK1   | 34        | [4]       |
| MST3   | 43        | [4]       |
| LCK    | 52        | [4]       |

## **Pharmacokinetic Properties**

Pharmacokinetic studies in animal models have demonstrated that **G-5555** possesses favorable properties for in vivo applications, including good oral bioavailability.



Table 3.1: Pharmacokinetic Parameters of G-5555 in

**Preclinical Models** 

| Species                  | Route | Dose     | Bioavail<br>ability<br>(F) | Clearan<br>ce (CL)               | Half-life<br>(t1/2) | AUC     | Referen<br>ce |
|--------------------------|-------|----------|----------------------------|----------------------------------|---------------------|---------|---------------|
| Mouse<br>(CD-1)          | IV    | 2 mg/kg  | -                          | 24.2<br>mL/min/k<br>g (blood)    | 53 min              | -       | [7]           |
| Mouse<br>(CD-1)          | РО    | 25 mg/kg | 80%                        | -                                | -                   | 30 μM⋅h | [4][5][7]     |
| Cynomol<br>gus<br>Monkey | -     | -        | 72%                        | 3.4<br>mL/min/k<br>g<br>(plasma) | -                   | -       | [7]           |

## Signaling Pathways and Mechanism of Action

**G-5555** exerts its effects by inhibiting the kinase activity of Group I PAKs. These kinases are crucial downstream effectors of small GTPases like Rac1 and Cdc42 and play a significant role in various cellular processes, including proliferation, survival, and migration.[3][7] One of the key downstream targets of PAK1 is MEK1, which is involved in the MAPK/ERK signaling cascade. **G-5555** has been shown to inhibit the phosphorylation of MEK at serine 298.[2][3]



Click to download full resolution via product page

**G-5555** inhibits PAK1, preventing downstream phosphorylation of MEK1.



## **Experimental Protocols and Methodologies**

Detailed experimental protocols are often found in the supplementary materials of the cited publications. Below is a generalized workflow for assessing the in vivo efficacy of **G-5555** in a xenograft model, based on the available literature.[2][5]

## **General In Vivo Efficacy Study Workflow**





Click to download full resolution via product page

Generalized workflow for a preclinical in vivo efficacy study of G-5555.



#### Key Methodologies:

- Biochemical Assays: Kinase inhibition is typically measured using enzymatic assays that
  quantify the phosphorylation of a substrate peptide by the target kinase in the presence of
  varying concentrations of the inhibitor.
- Cellular Assays: The cellular potency of G-5555 is often determined by measuring the inhibition of phosphorylation of a downstream target, such as MEK1 (S298), in cell lines like EBC1.[2] This can be assessed using techniques like Western blotting or high-content imaging. Cell proliferation and apoptosis assays are also employed to evaluate the phenotypic effects of G-5555 on cancer cell lines, particularly those with PAK1 amplification.
   [3]
- In Vivo Xenograft Studies: Efficacy in animal models is commonly evaluated in xenograft models where human tumor cells (e.g., H292 non-small cell lung cancer or PAK1-amplified breast cancer cell lines) are implanted in immunocompromised mice.[2][3][5] Tumor growth is monitored over time following oral administration of **G-5555**.
- Pharmacokinetic Analysis: To determine pharmacokinetic parameters, G-5555 is administered to animals (e.g., mice, monkeys) via intravenous and oral routes.[7] Blood samples are collected at various time points, and the concentration of the compound is measured using methods like LC-MS/MS.
- hERG Liability Assessment: The potential for cardiac toxicity is assessed through patchclamp assays that measure the inhibition of the hERG potassium channel.[2][7]

## **Summary and Future Directions**

**G-5555** is a well-characterized, potent, and selective inhibitor of Group I PAKs with favorable preclinical pharmacokinetic properties. Its ability to modulate the PAK signaling pathway makes it a valuable tool for investigating the role of PAKs in cancer and other diseases. The preferential sensitivity of PAK1-amplified breast cancer cell lines to **G-5555** suggests a potential therapeutic strategy for this patient population.[3] Further research may focus on elucidating the full range of **G-5555**'s effects on various tumor types, its potential in combination therapies, and its progression toward clinical development.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. G-5555 | CAS:1648863-90-4 | High affinity group 1 PAK inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. G 5555 | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 7. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [G-5555 (CAS 1648863-90-4): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607583#g-5555-cas-number-1648863-90-4]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com